

# Comprehensive Technical Guide: *cis*-4-Methoxy-2-methyl-piperidine Hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	<i>cis</i> -4-Methoxy-2-methyl-piperidine hydrochloride
CAS No.:	1621225-22-6
Cat. No.:	B1433352

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## Executive Summary & Compound Identity

***cis*-4-Methoxy-2-methyl-piperidine hydrochloride** is a high-value, conformationally restricted amine scaffold. It serves as a critical intermediate in the synthesis of pharmaceutical agents targeting G-protein-coupled receptors (GPCRs), kinases (e.g., JAK, EZH2), and ion channels. Its structural uniqueness lies in the *cis*-1,3-relationship between the methyl and methoxy substituents, which locks the piperidine ring into a preferred conformation, thereby enhancing the binding affinity and metabolic stability of the final drug molecule.

## Chemical Identity Table

Property	Detail
IUPAC Name	(2R,4S)-4-methoxy-2-methylpiperidine hydrochloride (or enantiomer)
Common Name	cis-4-Methoxy-2-methyl-piperidine HCl
CAS Number	1421253-06-6 (specifically for the (2R,4S) isomer)
Molecular Formula	C <sub>7</sub> H <sub>15</sub> NO <sub>[1][2][3][4]</sub> · HCl
Molecular Weight	165.66 g/mol
Stereochemistry	cis-configuration (Substituents at C2 and C4 are on the same face)
Appearance	White to off-white crystalline solid
Solubility	Highly soluble in water, methanol, DMSO

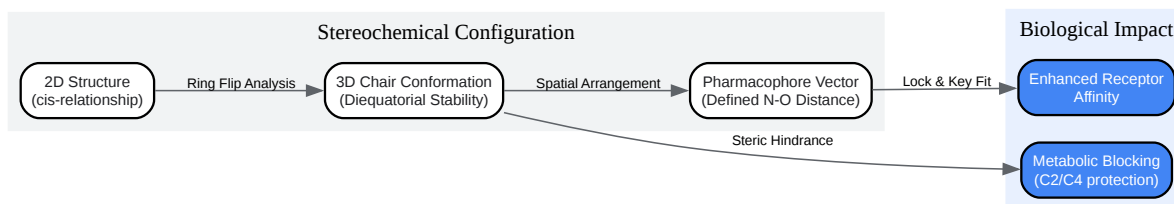
## Structural Logic & Stereochemistry

Understanding the stereochemical behavior of this molecule is prerequisite to its application. In 1,3-disubstituted piperidines, the cis isomer allows both the C2-methyl and C4-methoxy groups to adopt an equatorial orientation in the chair conformation.

- **Thermodynamic Stability:** The cis-diequatorial conformation minimizes 1,3-diaxial steric strain, making the cis isomer thermodynamically more stable than the trans isomer.
- **Pharmacophore Implication:** This "locked" conformation presents the nitrogen lone pair and the methoxy oxygen in a specific vector, often required for precise hydrogen bonding within a receptor pocket.

## Visualization: Conformation & Stereocontrol

The following diagram illustrates the stereochemical relationship and the preferred chair conformation.



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Figure 1: Stereochemical logic flow from 2D structure to biological efficacy. The cis-diequatorial arrangement is critical for minimizing steric strain and maximizing receptor fit.

## Synthesis & Manufacturing Protocols

The synthesis of **cis-4-methoxy-2-methyl-piperidine hydrochloride** requires strict stereocontrol. Two primary routes are employed: Catalytic Hydrogenation (Industrial) and De Novo Synthesis (Lab Scale).

### Route A: Catalytic Hydrogenation of Pyridine Precursors

This is the most scalable route but requires careful catalyst selection to favor the cis diastereomer.

Protocol:

- Starting Material: 4-Methoxy-2-methylpyridine.
- Hydrogenation: Reaction performed in an autoclave at 50–80 bar H<sub>2</sub> using 5% Rh/C or PtO<sub>2</sub> as catalyst in acetic acid.
  - Mechanism:[5] The catalyst adds hydrogen to the less hindered face, predominantly yielding the cis isomer.
- Salt Formation: The crude amine is treated with HCl in dioxane/ether to precipitate the hydrochloride salt.

- Purification: Recrystallization from ethanol/ethyl acetate is required to remove trace trans isomers.

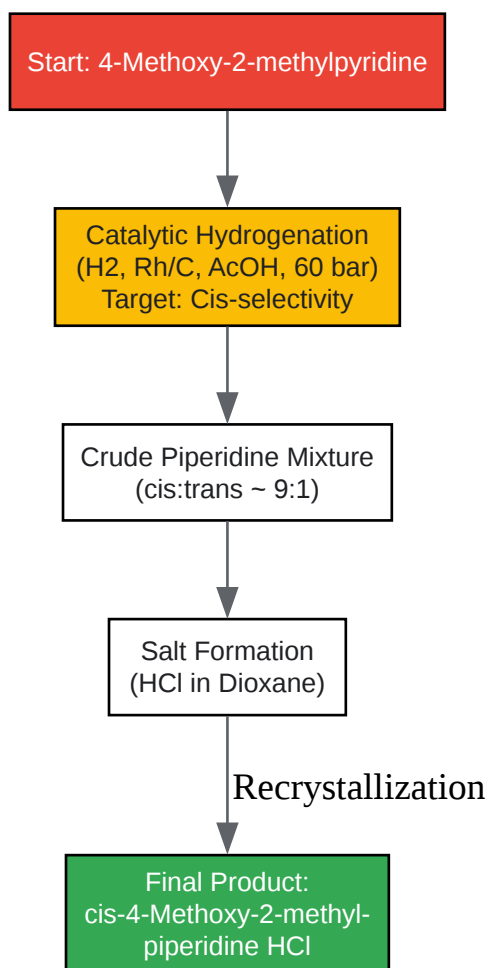
## Route B: Chiral Pool Synthesis (High Enantiopurity)

For drug development requiring a single enantiomer (e.g., (2R,4S)), a chiral pool approach starting from amino acids or resolution of the racemate is preferred.

Step-by-Step Workflow:

- Reduction: Reduction of N-Boc-2-methyl-4-piperidone using L-Selectride to yield the cis-alcohol exclusively (axial hydride attack).
- Methylation: O-Methylation using NaH and Methyl Iodide (MeI).
- Deprotection: Removal of the Boc group using 4M HCl in dioxane.
- Isolation: Filtration of the resulting hydrochloride salt.

## Synthesis Workflow Diagram



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Figure 2: Industrial synthesis pathway via catalytic hydrogenation of the aromatic pyridine precursor.

## Pharmaceutical Applications

This scaffold is not merely a passive linker; it is an active determinant of a drug's physicochemical profile.

## Key Therapeutic Areas

- **Neurological Disorders:** The piperidine ring mimics neurotransmitter structures (e.g., acetylcholine, dopamine), allowing for blood-brain barrier (BBB) penetration. The 4-methoxy group modulates lipophilicity (LogP) without introducing a hydrogen bond donor, improving CNS exposure.

- Kinase Inhibitors (JAK/EZH2): Used as a solvent-exposed tail in kinase inhibitors. The methyl group at C2 introduces chirality that can distinguish between kinase isoforms, while the methoxy group improves solubility.
- Analgesics: Derivatives of this scaffold have shown potential in modulating pain pathways by interacting with opioid or sigma receptors.

## Structure-Activity Relationship (SAR) Utility

Feature	Function in Drug Design
C2-Methyl Group	Introduces chirality; sterically blocks metabolic N-dealkylation.
C4-Methoxy Group	Modulates pKa of the amine (inductive effect); reduces polarity compared to -OH.
Piperidine Core	Provides a basic center for salt bridge formation with Asp/Glu residues in proteins.

## Analytical Characterization & Quality Control

To ensure the integrity of the "cis" designation, specific analytical criteria must be met.

### Nuclear Magnetic Resonance (NMR)

- $^1\text{H}$  NMR (DMSO- $d_6$ ): The coupling constants (values) of the ring protons are diagnostic.
  - Cis-isomer: The proton at C4 (axial) will show large diaxial coupling ( Hz) with the axial protons at C3 and C5.
  - Trans-isomer: Distinct shift in the C2-methyl doublet and C4-methine signals.

### HPLC Method for Chiral Purity

- Column: Chiralpak AD-H or OD-H.
- Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

- Detection: UV at 210 nm (low absorption, requires high concentration) or Refractive Index (RI).
- Acceptance Criteria: Enantiomeric Excess (ee) > 98%.

## Safety & Handling (SDS Summary)

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
- Handling: Use in a fume hood. The hydrochloride salt is hygroscopic; store under inert gas (Nitrogen/Argon) at 2–8°C.
- First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

## References

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3958671, 2-((4-Methoxyphenyl)methyl)piperidine (Related Analog Structure). Retrieved from [\[Link\]](#)<sup>[6]</sup>
- Vasudevan, A., et al. (2016). Identification of EZH2 Inhibitors. Semantic Scholar. Retrieved from [\[https://www.semanticscholar.org/paper/Identification-of-\(R\)-N-\(\(4-Methoxy-6-methyl-2-oxo-Vasudevan-Du/612887\]](https://www.semanticscholar.org/paper/Identification-of-(R)-N-((4-Methoxy-6-methyl-2-oxo-Vasudevan-Du/612887)<sup>[Link]</sup>

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## Sources

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